molecular formula C7H14N2O2 B8627873 3-amino-N-methoxy-N-methylcyclobutanecarboxamide

3-amino-N-methoxy-N-methylcyclobutanecarboxamide

Cat. No. B8627873
M. Wt: 158.20 g/mol
InChI Key: VOBDONZSRUUJBW-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

A mixture of 3-(benzylamino)-N-methoxy-N-methylcyclobutanecarboxamide (349 mg, 2.2 mmol) and wet palladium hydroxide on activated carbon (50 wt %, 200 mg) in methanol (30 mL) was stirred under hydrogen (30 psi) at room temperature for 13 hours then the reaction mixture was filtered through CELITE™ H and washed with methanol. The filtrate was concentrated in vacuo to give 3-amino-N-methoxy-N-methylcyclobutanecarboxamide (332 mg, 2.09 mmol, yield 95%).
Name
3-(benzylamino)-N-methoxy-N-methylcyclobutanecarboxamide
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:12][CH:11]([C:13]([N:15]([O:17][CH3:18])[CH3:16])=[O:14])[CH2:10]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[NH2:8][CH:9]1[CH2:12][CH:11]([C:13]([N:15]([O:17][CH3:18])[CH3:16])=[O:14])[CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
3-(benzylamino)-N-methoxy-N-methylcyclobutanecarboxamide
Quantity
349 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CC(C1)C(=O)N(C)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen (30 psi) at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through CELITE™ H
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NC1CC(C1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.09 mmol
AMOUNT: MASS 332 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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